![molecular formula C10H19NO4 B2974094 Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate CAS No. 88574-53-2](/img/structure/B2974094.png)
Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate
Overview
Description
Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is a chemical compound with the IUPAC name ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate contains a total of 42 bonds, including 19 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is a pale-yellow to yellow-brown liquid . Its molecular weight is 217.27 .Scientific Research Applications
Dipeptide Synthesis
Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate: is used in the synthesis of dipeptides. This compound, being a tert-butyloxycarbonyl-protected amino acid, allows for the protection of amino groups during the peptide coupling process. The protection prevents unwanted side reactions and ensures a higher yield of the desired dipeptide .
Ionic Liquid Formation
The compound serves as a precursor for the formation of amino acid ionic liquids (AAILs). These AAILs are derived from tert-butyloxycarbonyl-protected amino acids and have been used as solvents and reagents in organic synthesis, particularly in peptide synthesis .
Amide Bond Formation
In organic synthesis, Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is utilized to facilitate amide bond formation without the need for additional base, which streamlines the synthesis process and can improve reaction times .
Synthetic Support in Peptide Synthesis
This compound is also involved in peptide synthesis as a synthetic support. Its protected form allows for a more controlled synthesis environment, reducing the complexity of the reaction and improving the efficiency of peptide chain assembly .
Selective Organic Synthesis
Due to its protected nature, Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is valuable in selective organic synthesis. It minimizes the risk of multiple reactive groups engaging in side reactions, thus preserving the integrity of the target molecule .
Research and Development in Material Science
The compound’s role in the development of novel room-temperature ionic liquids suggests potential applications in material science. These ionic liquids could be tailored for specific properties and used in various industrial and research applications .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMXQJJKOUVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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